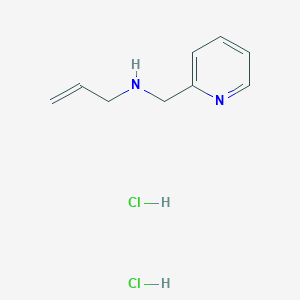![molecular formula C12H16ClFN2 B6362670 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240566-53-3](/img/structure/B6362670.png)
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are widely used in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in reactions involving their nitrogen atoms, such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of electronegative atoms like fluorine and chlorine can affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Inhibition of Tyrosinase
The compound has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . The 3-chloro-4-fluorophenyl motif has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the tyrosinase catalytic site .
Pharmaceutical Applications
The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical applications . The compound’s structural feature improves the inhibition of tyrosinase, which could be beneficial in the development of drugs for skin pigmentation disorders and neurodegenerative diseases .
Cosmetic Applications
Given its potential to inhibit tyrosinase, the compound could also find applications in the cosmetic industry. By controlling melanin production, it could help in the development of products for skin lightening or to treat hyperpigmentation .
Neurodegenerative Disease Research
The compound’s potential role in inhibiting tyrosinase, which is implicated in neurodegenerative processes in Parkinson’s disease, makes it a valuable tool in neurodegenerative disease research .
Molecular Modelling
The compound has been used in molecular modelling studies to understand the mechanisms of tyrosinase inhibition . These studies can provide valuable insights into the design of more effective tyrosinase inhibitors .
Synthetic Chemistry
The compound’s unique structure, incorporating the 3-chloro-4-fluorophenyl motif, makes it a valuable tool in synthetic chemistry. It can serve as a building block in the synthesis of new compounds with potential biological activity .
Wirkmechanismus
Target of Action
It’s worth noting that many indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of the 3-chloro-4-fluorophenyl moiety has been shown to improve the inhibitory activity of certain compounds .
Biochemical Pathways
It’s worth noting that many indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-12(14)11(13)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQPLCLWDUYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

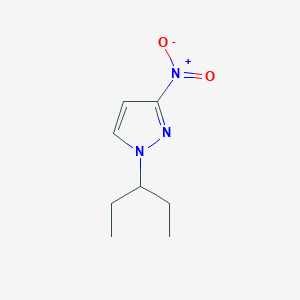
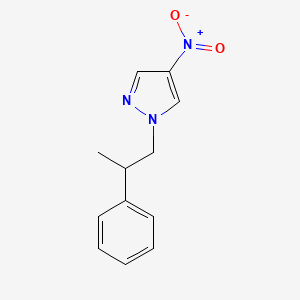


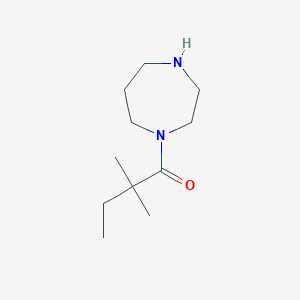
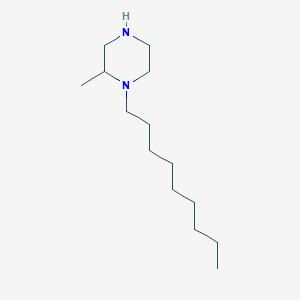
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
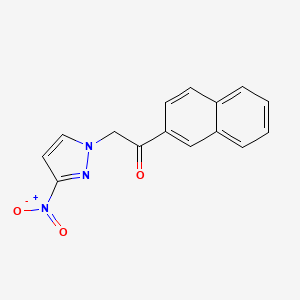

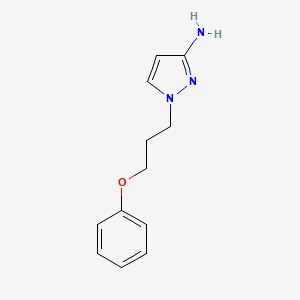
amine hydrochloride](/img/structure/B6362665.png)
![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)
